molecular formula C21H20FN3O5S2 B2927414 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate CAS No. 877651-96-2

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate

Cat. No.: B2927414
CAS No.: 877651-96-2
M. Wt: 477.53
InChI Key: UAXBHOKNEDFRCO-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate is a useful research compound. Its molecular formula is C21H20FN3O5S2 and its molecular weight is 477.53. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step procedures, starting with the formation of key intermediates like 1,3,4-thiadiazole derivatives. These intermediates are then linked with other molecular fragments, such as pyranones, through thioether or ester bonds. Reaction conditions often require precise control of temperature, pH, and catalysts to ensure high yield and purity.

  • Industrial Production Methods: Scaling up the synthesis to industrial levels might involve optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques like crystallization or chromatography to produce the compound in large quantities.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution. Its thiadiazole ring and ester groups are particularly reactive sites.

  • Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions often take place under controlled conditions to avoid degradation or side reactions.

  • Major Products: The products depend on the type of reaction. Oxidation might yield sulfoxides or sulfones, while nucleophilic substitution could replace the ester group with different functional groups, generating a range of derivatives.

Scientific Research Applications

  • Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

  • Biology: Biological applications include studying its interaction with enzymes and receptors, which can provide insights into cellular processes and disease mechanisms.

  • Medicine: Medically, it is investigated for its potential as a therapeutic agent due to its ability to modulate biological targets. Research focuses on its efficacy and safety in treating conditions such as inflammation, infections, and cancer.

  • Industry: Industrial uses involve its role in creating advanced materials, such as polymers and coatings, which benefit from its stability and reactivity.

5. Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets within cells. It can inhibit or activate enzymes, bind to receptors, or interfere with signaling pathways, leading to changes in cellular activity. These interactions are crucial for its biological and medicinal applications, as they determine its potency, selectivity, and potential side effects.

6. Comparison with Similar Compounds: Similar compounds might include other thiadiazole derivatives or pyranone-based molecules. What sets this compound apart is its unique combination of functional groups, which enhances its reactivity and biological activity. Compared to other thiadiazoles, it might offer superior stability or selectivity, while its fluorobenzoate moiety could provide distinctive pharmacokinetic properties.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-5-7-14(22)8-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXBHOKNEDFRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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